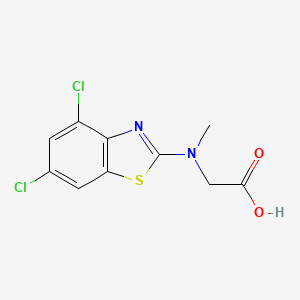![molecular formula C10H21Cl2N3 B1396419 [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride CAS No. 1332530-08-1](/img/structure/B1396419.png)
[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride
描述
[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and dimethyl groups, and an amine group attached to a propyl chain. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The ethyl and dimethyl groups are introduced via alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of alkyl halides.
Attachment of the Propyl Chain: The propyl chain with an amine group is introduced through nucleophilic substitution reactions
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso or nitro derivatives back to the amine form.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The amine group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Carboxylic acids.
科学研究应用
[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Similar Compounds
- [3-(4-Methyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride
- [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-amine dihydrochloride
- [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine monohydrochloride
Uniqueness
- Structural Differences : The presence of different alkyl groups or the number of hydrochloride ions can significantly alter the compound’s properties.
- Functional Properties : Variations in the structure can lead to differences in solubility, stability, and biological activity, making [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride unique in its applications and effectiveness.
属性
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-4-10-8(2)12-13(9(10)3)7-5-6-11;;/h4-7,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYGDFXLFCEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CCCN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396337.png)




![Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate](/img/structure/B1396348.png)


![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)


![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
